molecular formula C9H16Cl2N2 B2386002 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride CAS No. 2418662-72-1

1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride

Cat. No. B2386002
CAS RN: 2418662-72-1
M. Wt: 223.14
InChI Key: ZYEYKWVFLSJAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride, also known as MPD, is a chemical compound that has been extensively researched for its potential uses in scientific research. MPD is a psychoactive drug that acts as a selective agonist for the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and other tissues. MPD has been shown to have a variety of effects on the central nervous system, including increasing dopamine and norepinephrine release, and has been studied for its potential uses in treating a range of neurological and psychiatric disorders.

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, efficacy, and safety profile .

Result of Action

The molecular and cellular effects of “1-(6-Methylpyridin-2-yl)propan-1-amine dihydrochloride” are currently unknown. Understanding these effects would require further experimental studies .

Advantages and Limitations for Lab Experiments

1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride has several advantages for use in scientific research, including its unique mechanism of action and its ability to modulate neurotransmitter release. However, the compound also has several limitations, including its potential for abuse and its lack of specificity for the TAAR1 receptor. Additionally, the compound's effects on the cardiovascular system may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride. One area of interest is in the development of new drugs that target the TAAR1 receptor, using 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride as a starting point. Additionally, further research is needed to fully understand the compound's effects on neurotransmitter systems and its potential uses in treating neurological and psychiatric disorders. Finally, studies are needed to better understand the potential risks associated with the use of 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride, particularly its potential for abuse and its effects on the cardiovascular system.

Synthesis Methods

The synthesis of 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride involves the reaction of 2-acetyl-6-methylpyridine with 1,3-diaminopropane in the presence of hydrochloric acid to produce the dihydrochloride salt of the compound. This synthesis method has been well-established in the scientific literature and has been used in numerous studies of 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride.

Scientific Research Applications

1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride has been studied extensively for its potential uses in scientific research, particularly in the fields of neuroscience and pharmacology. The compound has been shown to have a variety of effects on the central nervous system, including increasing dopamine and norepinephrine release, and has been studied for its potential uses in treating a range of neurological and psychiatric disorders. 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride has also been studied for its potential uses in drug discovery, as it has been shown to have a unique mechanism of action that may be useful in developing new drugs for a variety of conditions.

properties

IUPAC Name

1-(6-methylpyridin-2-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-3-8(10)9-6-4-5-7(2)11-9;;/h4-6,8H,3,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEYKWVFLSJAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC(=N1)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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